molecular formula C8H5BrF4O B3031119 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol CAS No. 150698-79-6

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B3031119
CAS No.: 150698-79-6
M. Wt: 273.02 g/mol
InChI Key: HGGWUAMEUFGVDP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of trifluoroethanol to the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium iodide in acetone or other nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetone.

    Reduction: Formation of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with various molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorophenol
  • 3-Bromo-4-fluorophenylboronic acid
  • 4-Bromo-3-fluorophenylboronic acid

Uniqueness: 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWUAMEUFGVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601575
Record name 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150698-79-6
Record name 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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